2,4-Dibromobutyryl chloride CAS number 82820-87-9
2,4-Dibromobutyryl chloride CAS number 82820-87-9
An In-Depth Technical Guide to 2,4-Dibromobutyryl Chloride (CAS 82820-87-9): A Bifunctional Reagent for Advanced Synthesis
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 2,4-Dibromobutyryl chloride. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, providing field-proven insights and detailed protocols to empower your research and development endeavors.
Introduction: The Strategic Value of 2,4-Dibromobutyryl Chloride
2,4-Dibromobutyryl chloride (CAS: 82820-87-9) is a highly reactive, trifunctional chemical intermediate. Its molecular architecture is distinguished by three key reactive sites: a highly electrophilic acyl chloride group, a secondary bromide at the α-position (C2), and a primary bromide at the γ-position (C4). This unique combination allows for a sequence of selective chemical transformations, making it an invaluable building block in the synthesis of complex heterocyclic systems and pharmaceutical agents. The strategic utility of this compound lies in the differential reactivity of these functional groups, which can be exploited to construct sophisticated molecular frameworks in a controlled, stepwise manner.
Physicochemical & Spectroscopic Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in the laboratory. The key characteristics of 2,4-Dibromobutyryl chloride are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 82820-87-9 | [1][2][3] |
| Molecular Formula | C₄H₅Br₂ClO | [1][3] |
| Molecular Weight | 264.34 g/mol | [2][3] |
| IUPAC Name | 2,4-dibromobutanoyl chloride | [3] |
| Synonyms | 2,4-dibromobutanoyl chloride, Butanoyl chloride, 2,4-dibromo- | [1][3] |
| Appearance | Clear, pale yellow oil/liquid | [1] |
| Density | 2.00 g/mL at 20 °C | [2] |
| Boiling Point | 84-87 °C at 8 Torr | |
| Refractive Index (n20/D) | 1.535 - 1.536 | [2] |
| Purity | Typically ~90% (GC) | [2][4] |
Synthesis and Purification: A Plausible Pathway
While specific proprietary synthesis methods may vary, a chemically sound and common approach for preparing acyl chlorides is the treatment of the corresponding carboxylic acid with a chlorinating agent. Therefore, a logical precursor to the title compound is 2,4-dibromobutanoic acid.
Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process:
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Dibromination: Ring-opening and bromination of a suitable lactone, such as γ-butyrolactone, to yield 2,4-dibromobutanoic acid.
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Chlorination: Conversion of the resulting carboxylic acid to the acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.
Caption: Proposed two-step synthesis and purification workflow for 2,4-Dibromobutyryl chloride.
Experimental Protocol (Illustrative)
Disclaimer: This is a representative protocol and must be adapted and performed by qualified personnel with appropriate risk assessments.
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Chlorination of 2,4-Dibromobutanoic Acid:
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To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (N₂ or Ar), add 2,4-dibromobutanoic acid (1.0 eq).
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Causality: An inert atmosphere is critical as the acyl chloride product and the thionyl chloride reagent are highly sensitive to moisture.[5]
-
Add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Causality: Thionyl chloride is an effective chlorinating agent. The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed, driving the reaction to completion.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 70-80 °C) for 2-4 hours, monitoring the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
-
Work-up and Purification:
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride under reduced pressure.
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Causality: Thionyl chloride is corrosive and volatile; its removal is essential before isolating the product.
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The crude 2,4-Dibromobutyryl chloride is then purified by fractional distillation under high vacuum to yield a clear, pale yellow liquid.
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Causality: Vacuum distillation is necessary because the compound has a high boiling point and may decompose at atmospheric pressure.
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Chemical Reactivity and Mechanistic Insights
The synthetic power of 2,4-Dibromobutyryl chloride stems from the predictable, yet distinct, reactivity of its three electrophilic centers.
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Acyl Chloride: This is the most reactive site, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (alcohols, amines, thiols) to form corresponding esters, amides, and thioesters. This reaction is typically fast and can be performed at low temperatures.
-
Primary Alkyl Bromide (C4): This site is a classic substrate for Sɴ2 reactions.[6] Its reactivity is lower than the acyl chloride, allowing for selective initial acylation followed by subsequent substitution at C4.
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Secondary Alkyl Bromide (C2): This site is sterically more hindered than the C4 bromide, making it the least reactive of the three sites towards Sɴ2 attack. Its proximity to the electron-withdrawing carbonyl group also influences its reactivity.
This hierarchy of reactivity allows for a controlled synthetic sequence, as illustrated below.
Caption: Hierarchy of reactivity for the functional groups in 2,4-Dibromobutyryl chloride.
Applications in Research and Drug Development
The unique reactivity profile of 2,4-Dibromobutyryl chloride makes it a valuable precursor in several synthetic applications.
Synthesis of Pyrrolidin-2-one Derivatives
A notable application is in the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which have been investigated as anti-inflammatory and analgesic agents.[2][7] The synthesis likely involves an initial acylation of a primary amine, followed by an intramolecular Sɴ2 reaction to form the γ-lactam (pyrrolidin-2-one) ring.
Caption: General workflow for the synthesis of γ-lactams using 2,4-Dibromobutyryl chloride.
Other Key Applications:
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Preparation of α-bromolactams: As shown in the workflow above, this reagent is a direct precursor to α-bromolactams, which are important scaffolds in medicinal chemistry.[2][7]
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Synthesis of Ester Derivatives: It is used to prepare esters like methyl 2,4-dibromobutanoate, which can serve as alternative building blocks in subsequent reactions.[2][7]
Safety, Handling, and Storage
2,4-Dibromobutyryl chloride is a corrosive and hazardous material that requires strict safety protocols. All handling must be conducted inside a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
Hazard Identification
| Hazard Statement | GHS Code | Description | Reference(s) |
| Causes severe skin burns and eye damage. | H314 | Highly corrosive to tissues upon contact. | [3] |
| May cause an allergic skin reaction. | H317 | Can act as a skin sensitizer. | [3] |
| May cause allergy or asthma symptoms or breathing difficulties if inhaled. | H334 | Potent respiratory sensitizer. | [3] |
| Reacts violently with water. | EUH014 | Contact with water releases corrosive HCl gas. | [5] |
Handling and Storage Protocol
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (inspect before use), tightly fitting safety goggles, a face shield (8-inch minimum), and a lab coat.[5] Use a respirator with a suitable filter (e.g., type ABEK EN14387) for operations with a risk of inhalation.[2]
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid inhalation of vapor or mist.[5] Use only in a well-ventilated area, preferably a chemical fume hood.[5]
-
Storage: Store in a cool, dry, and well-ventilated place between 2-8°C.[2][5] The compound is moisture and light-sensitive; store under an inert gas (e.g., Argon or Nitrogen).[5] Keep the container tightly closed and upright to prevent leakage.[5]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap. Seek immediate medical attention.[5][8]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[5][8]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]
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Conclusion
2,4-Dibromobutyryl chloride is a powerful and versatile trifunctional reagent with significant potential for the synthesis of complex organic molecules. Its value is rooted in the differential reactivity of its acyl chloride and two alkyl bromide groups, which enables chemists to perform selective, sequential reactions. A comprehensive understanding of its properties, reactivity, and stringent handling requirements is essential for its safe and effective application in advancing pharmaceutical and chemical research.
References
-
2,4-Dibromobutyryl chloride | C4H5Br2ClO | CID 4413143. PubChem, National Center for Biotechnology Information. [Link]
-
SAFETY DATA SHEET. Fisher Scientific. [Link]
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2,4-Dibromobutyryl chloride (~90% (GC)). Amerigo Scientific. [Link]
-
Alkyl Halide Reactivity. Michigan State University Department of Chemistry. [Link]
Sources
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- 2. 2,4-ジブロモブチリルクロリド technical, ~90% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,4-Dibromobutyryl chloride | C4H5Br2ClO | CID 4413143 - PubChem [pubchem.ncbi.nlm.nih.gov]
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